[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride
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Overview
Description
[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride is a chemical compound with the empirical formula C6H11ClN2O It is a derivative of 3,5-dimethylisoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride typically involves the reaction of 3,5-dimethylisoxazole with appropriate reagents to introduce the dimethylamine group. One common method involves the use of 4-(bromomethyl)-3,5-dimethylisoxazole as an intermediate, which reacts with dimethylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: The parent compound, which lacks the dimethylamine group.
4-(Bromomethyl)-3,5-dimethylisoxazole: An intermediate used in the synthesis of the target compound.
3,5-Dimethylisoxazol-4-yl-4-boronic acid: Another derivative with different functional groups.
Uniqueness
[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride is unique due to the presence of both the dimethylamine and hydrochloride groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a versatile scaffold for drug design .
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N-dimethylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(5-10(3)4)7(2)11-9-6;/h5H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVKMUIMXRBPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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